3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-10-7-8-14(21-2)13(9-10)18-15(19)11-5-3-4-6-12(11)17-16(18)22/h3-9H,1-2H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVKIDKQUGHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359610 | |
| Record name | 3-(2,5-Dimethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380436-98-6 | |
| Record name | 3-(2,5-Dimethoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Formation of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one : This is achieved through cyclization reactions involving anthranilamide and isothiocyanates or thioamides.
Substitution with Aryl Groups : The introduction of the 2,5-dimethoxyphenyl group can be performed via palladium-catalyzed cross-coupling reactions with appropriate aryl halides or boronic acids.
Final Modifications : Additional functional groups may be introduced or modified to achieve the desired properties of the final compound.
Specific Methodologies
Method 1: Palladium-Catalyzed Cross-Coupling
A widely used method involves the copper-mediated palladium-catalyzed cross-coupling reaction. This approach has been shown to yield high purity and good yields for various quinazolinone derivatives.
Reagents :
- Anthranilamide
- Aryl halide (e.g., 2,5-dimethoxyphenyl bromide)
- Palladium catalyst (Pd(PPh₃)₄)
- Copper salt (CuBr·Me₂S)
-
- Combine anthranilamide with an aryl halide in a suitable solvent (e.g., THF).
- Add the palladium catalyst and copper promoter.
- Heat the reaction mixture under reflux conditions.
- Purify the product via column chromatography or recrystallization.
Method 2: Aqueous Synthesis Using Zinc Oxide Nanoreactors
Recent studies have explored green chemistry approaches for synthesizing quinazolinones using reverse zinc oxide micelles as nanoreactors.
Reagents :
- Anthranilamide
- Substituted aromatic aldehydes
- Reverse zinc oxide micelles as catalysts
-
- Dissolve anthranilamide and aldehyde in water with zinc oxide micelles.
- Stir at moderate temperatures (around 70°C).
- Monitor progress using thin-layer chromatography (TLC).
- Filter and recrystallize from ethanol to obtain pure products.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of different preparation methods for synthesizing this compound:
| Method | Yield (%) | Reaction Time | Solvent Used | Environmental Impact |
|---|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | High | Moderate | Organic | Moderate |
| Aqueous Synthesis with Zinc Oxide | Excellent | Short | Water | Low |
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Variations
The compound belongs to the class of 2,3-dihydroquinazolin-4(1H)-ones, which are known for their significant pharmacological properties. Various synthetic routes have been explored to modify the quinazolinone core, enhancing biological activity. Recent studies have focused on the introduction of different substituents on the phenyl ring and the thioxo group to optimize efficacy against specific targets such as cancer cells and enzymes involved in coagulation.
Anticancer Activity
Research has shown that derivatives of 3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit promising anticancer properties. For instance, studies have indicated that these compounds can inhibit the proliferation of colon cancer cells by targeting oxidative stress pathways and modulating COX-2 and LDHA expressions .
Anticoagulant Properties
The compound has also been evaluated as a potential inhibitor of coagulation factor Xa (fXa), a key target in anticoagulant therapy. In vitro studies demonstrated that certain derivatives exhibited significant potency against fXa, suggesting their potential use in developing new anticoagulants with improved safety profiles .
Antioxidant Activity
The antioxidant capabilities of this compound have been assessed through various assays. Modifications in the structure have resulted in enhanced antiradical activities, making it a candidate for further exploration in oxidative stress-related diseases .
Case Study 1: Colon Cancer Inhibition
A study conducted on a series of quinazolinone derivatives, including this compound, demonstrated that specific structural modifications significantly increased their cytotoxicity against colon cancer cell lines. The introduction of trifluoromethyl groups at strategic positions led to a marked increase in activity compared to unmodified compounds .
Case Study 2: Factor Xa Inhibition
In another investigation focused on anticoagulant properties, several derivatives were synthesized and tested for their ability to inhibit fXa. Among these, one derivative displayed an IC50 value indicating strong inhibitory action, highlighting the potential for developing novel anticoagulants based on this scaffold .
Comparative Analysis of Derivatives
The following table summarizes the biological activities of selected derivatives of this compound:
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogs of the target compound:
Key Findings
In contrast, 3-trifluoromethylphenyl derivatives with 6-Cl or 6,7-di-MeO substituents (e.g., 3a) show superior antiradical activity compared to 6-Br analogs, highlighting the importance of halogen position and electronic effects .
Methoxy Substituents: The 2,5-dimethoxy groups in the target compound may improve solubility compared to mono-methoxy analogs (e.g., 4-methoxyphenyl derivative in ). However, steric hindrance from the 2-methoxy group could reduce binding affinity in biological systems. The 4-methoxyphenyl analog’s resolved crystal structure reveals planar quinazolinone rings, suggesting that methoxy position influences molecular packing and stability .
Thioxo Group Reactivity :
- The thioxo (C=S) group facilitates coordination with metal catalysts (e.g., Cu@MChit in ), enabling cross-coupling reactions. This reactivity is conserved across analogs, including allyl- and aryl-substituted derivatives .
Synthetic Pathways :
- Most analogs are synthesized via condensation of anthranilic acid with aryl isothiocyanates (e.g., ZA in ), while imidazole-containing derivatives require heterocyclization with o-isothiocyanatoesters . The target compound’s synthesis likely follows similar routes, though commercial discontinuation suggests scalability challenges .
Implications for Drug Development
- Antiradical vs. Anticancer Activity : While 3a (6-Cl, 3-CF₃) excels in antiradical assays, ZA (4-NH₂) shows anticancer promise, underscoring the need for substituent-targeted design .
- Stability and Solubility : The 2,5-dimethoxy substitution may balance solubility and stability, though empirical data on the target compound’s pharmacokinetics (ADME) are lacking.
Biological Activity
3-(2,5-Dimethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 314.36 g/mol
- CAS Number : 380436-98-6
- Melting Point : 273–275°C
Synthesis
The synthesis of this compound typically involves:
- Condensation : Reaction of 2,5-dimethoxybenzaldehyde with anthranilic acid in the presence of an acid catalyst to form a Schiff base.
- Cyclization : The Schiff base undergoes cyclization under acidic or basic conditions to form the quinazolinone core.
- Thionation : The quinazolinone core is treated with thionating agents like phosphorus pentasulfide to introduce the thioxo group .
Anticancer Properties
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in cancer progression and inflammation. For instance, it may act on kinases or other targets critical for tumor growth .
Antiviral Activity
Preliminary studies suggest that quinazolinone derivatives can also exhibit antiviral properties. They may interfere with viral replication mechanisms or inhibit viral enzymes, although specific data on this compound's antiviral efficacy is still limited .
The biological activity of this compound is attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound likely binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the target and context .
Cytotoxicity Studies
A study conducted by Chandrasekharam et al. demonstrated that synthesized quinazolinone derivatives showed promising cytotoxic effects against MCF-7 and HCT-116 cell lines. The most active derivatives were identified through molecular docking studies that revealed favorable interactions with target proteins involved in cancer signaling pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| This compound | HCT-116 | 18 |
Molecular Docking Studies
Molecular docking studies have illustrated how this compound interacts with key proteins involved in cancer progression. For example, it was found to engage in hydrogen bonding and hydrophobic interactions with critical residues in target enzymes .
Q & A
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies:
- MCR Approach : React methyl anthranilate with isocyanides and elemental sulfur in DMSO under basic conditions (e.g., NaOH) at 85°C. Yields range from 40–65% depending on substituents. Optimizing solvent polarity (DMSO enhances nucleophilicity) and base strength is critical .
- Cyclization via Dithiocarbamate : React anthranilic acid derivatives with dithiocarbamates under reflux. Ethanol or water-ethanol mixtures are preferred for crystallization, yielding light-yellow powders (65% yield) .
- Dimroth Rearrangement : Use isothiocyanates and isatins with Na₂CO₃ at 80°C to trigger rearrangement, producing stable quinazolinones. Higher temperatures favor this pathway over competing thiazinone formation .
Advanced: How can the Dimroth rearrangement resolve structural contradictions in cyclization products?
Methodological Answer:
The Dimroth rearrangement is a temperature-controlled strategy to distinguish between kinetic vs. thermodynamic products:
- Kinetic Control : At room temperature, 4H-benzo[d][1,3]thiazin-4-ones form via tandem oxidation-cyclization.
- Thermodynamic Control : At 80°C, the reaction favors 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via rearrangement.
Key Steps :
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2,5-dimethoxyphenyl protons at δ 3.8–4.0 ppm; thioxo group at δ 170–175 ppm in ¹³C).
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths and angles. For example, the C=S bond typically measures ~1.68 Å, and dihedral angles between aryl groups indicate planarity .
- HRMS : Validate molecular formula (e.g., C₁₆H₁₄N₂O₃S requires [M+H]⁺ = 315.0804).
Advanced: How to optimize reaction conditions for improved enantiomeric purity in asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Employ DBU or cinchona alkaloids to induce asymmetry during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may reduce ee. Balance polarity with chiral recognition using ethanol/water mixtures.
- Temperature Gradients : Lower temperatures (0–25°C) favor kinetic resolution, while higher temperatures (50–80°C) may racemize products .
Advanced: What methodologies assess biological activity, and how are protein targets identified?
Methodological Answer:
- Antifungal Assays : Use microdilution broth methods against Aspergillus fumigatus. Determine minimum inhibitory concentrations (MICs) and compare to fluconazole controls .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231). For example, analogs with nitro/hydroxy substituents show IC₅₀ values <10 µM via caspase-8/NF-κB pathways .
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR tyrosine kinase or 5-HT₃ receptors. Validate with mutagenesis studies (e.g., Ala-scanning) .
Basic: How to address low yields in multicomponent reactions?
Methodological Answer:
- Reagent Ratios : Use a 1:1.2:1 ratio (anthranilate:isocyanide:sulfur) to minimize side reactions.
- Additive Screening : Additives like p-TsOH (10 mol%) accelerate imine formation, reducing reaction time from 18h to 2h .
- Workup Optimization : Quench with ice water to precipitate pure product, avoiding column chromatography .
Advanced: How to resolve discrepancies in biological activity between structural analogs?
Methodological Answer:
- SAR Studies : Compare substituent effects (e.g., 2,5-dimethoxy vs. 3-CF₃ groups) on logP and H-bonding. Use QSAR models to correlate hydrophobicity with MIC values .
- Proteomic Profiling : Perform 2D gel electrophoresis on treated vs. untreated A. fumigatus to identify differentially expressed proteins (e.g., ergosterol biosynthesis enzymes) .
- Metabolite Tracking : Use ¹³C-labeled substrates in LC-MS to trace metabolic perturbations (e.g., disrupted purine pathways) .
Basic: What purification techniques ensure high purity for pharmacological studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
